

# Ortataxel Overview and Key Differentiators

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## Compound Focus: Ortataxel

CAS No.: 186348-23-2

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**Ortataxel** (also known as IDN-5109, BAY 59-8862) is a third-generation, orally bioavailable taxane developed to overcome key limitations of older taxanes like paclitaxel and docetaxel [1] [2]. Its core proposed advantages are:

- **Oral Bioavailability:** As an oral therapy, it offers potential for patient convenience and at-home administration, avoiding intravenous infusions and their associated solvents [1] [2].
- **Ability to Overcome Resistance:** It is a poor substrate for the P-glycoprotein (Pgp/ABCB1) efflux pump, a major mechanism of multidrug resistance that limits the efficacy of earlier taxanes [3].
- **Activity in Refractory Tumors:** Early-phase trials indicated clinical activity in some tumors that were refractory to paclitaxel and docetaxel [2].

## Comparative Efficacy and Clinical Trial Data

The table below summarizes available efficacy and safety data for **ortataxel** and other taxanes from clinical trials. Please note that cross-trial comparisons should be interpreted with caution due to different patient populations and study designs.

Drug Name	Phase	Indication(s) Studied	Key Efficacy Findings	Major Toxicities	Administration
<b>Ortataxel</b>	Phase 2	Recurrent Glioblastoma; Metastatic Breast Cancer;	Recurrent GBM: PFS-6 rate of 22.5% (9/40 pts); 1 partial	Leukopenia, GI toxicity, neutropenia, febrile	Oral & IV [1]

Drug Name	Phase	Indication(s) Studied	Key Efficacy Findings	Major Toxicities	Administration
		Refractory NHL [4]	response [4] [5]. Solid Tumors: 1 partial response, 2 stable disease in 18 pts [1].	neutropenia, fatigue, neuropathy [4] [1].	
<b>Paclitaxel</b>	Approved (IV)	Various solid tumors	N/A (Established efficacy across multiple cancers)	Hypersensitivity reactions, neurotoxicity, neutropenia (partly linked to solvent) [1].	IV (solvent-based)
<b>Docetaxel</b>	Approved (IV)	Various solid tumors	N/A (Established efficacy across multiple cancers)	Neutropenia, fluid retention, neurotoxicity (partly linked to solvent) [1].	IV (solvent-based)
<b>Cabazitaxel</b>	Approved (IV)	Prostate cancer	N/A (Approved for castration-resistant prostate cancer)	Neutropenia [3].	IV
<b>Tesetaxel</b>	Phase 2/3	Metastatic Breast Cancer	N/A (Promising activity in clinical trials)	Leukopenia, Gastrointestinal [1].	Oral
<b>BMS-275183</b>	Phase 1/2	Solid Tumors	N/A	Peripheral neuropathy, Leukopenia [1].	Oral

**Abbreviations:** GBM: Glioblastoma; NHL: Non-Hodgkin's Lymphoma; PFS-6: 6-month Progression-Free Survival rate; pts: patients.

## Key Experimental Data and Methodologies

### Phase 2 Trial in Recurrent Glioblastoma

A pivotal Phase 2, single-arm trial investigated **ortataxel** in patients with recurrent glioblastoma [4] [5].

- **Primary Endpoint:** 6-month progression-free survival (PFS-6) rate.
- **Historical Control:** The study was designed assuming a PFS-6 rate of 15% for the active control.
- **Results:** The study met its pre-defined efficacy threshold, with a PFS-6 rate of **22.5%** (9 out of 40 patients) and one partial response [4] [5].
- **Conclusion:** The trial demonstrated evidence of single-agent activity for **ortataxel** in this hard-to-treat population [5].

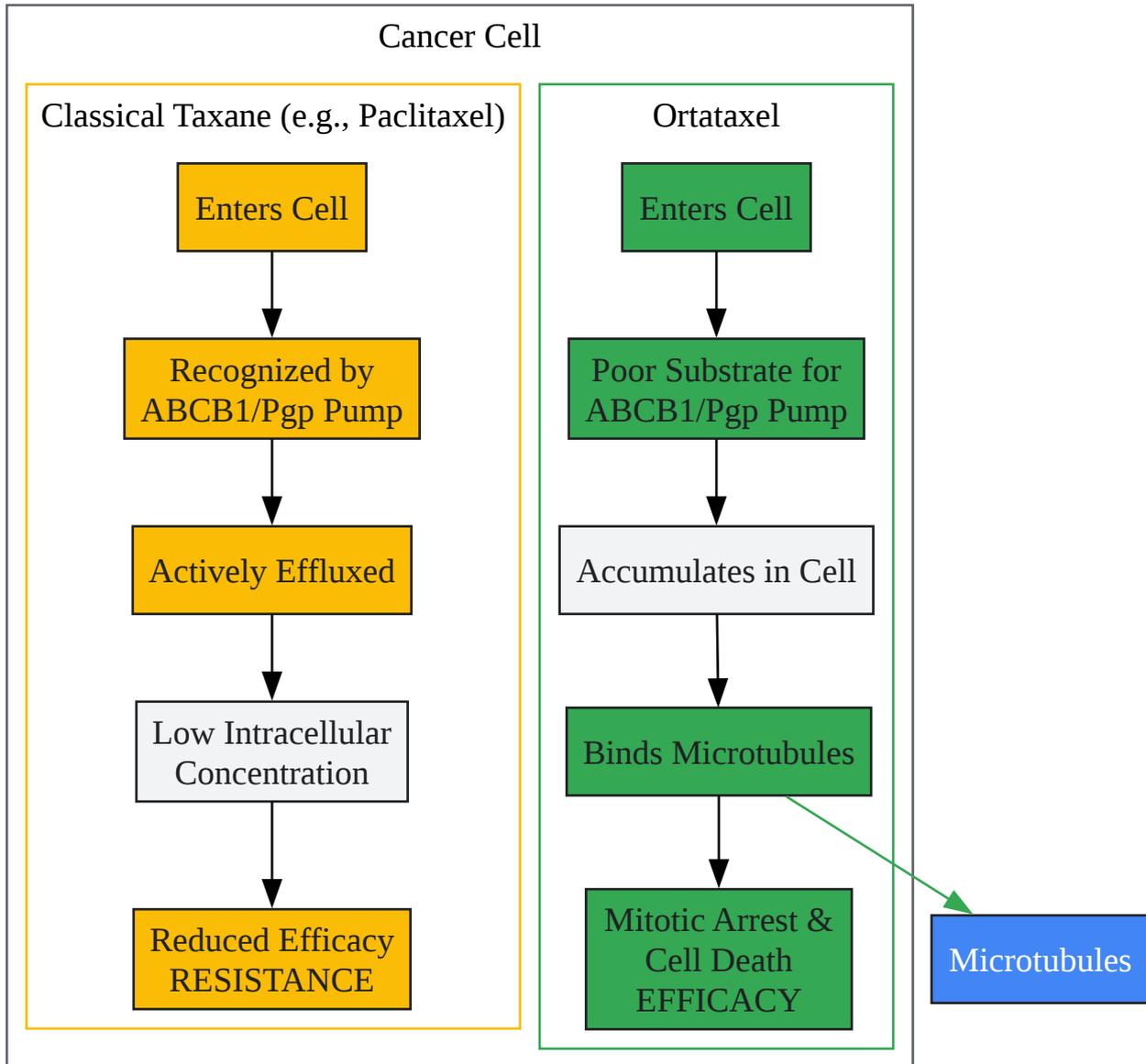
### Preclinical Evidence for Overcoming Resistance

A critical body of research explains the structural rationale behind **ortataxel**'s ability to evade drug resistance [3].

- **Objective:** To determine how structural modifications at the C3' and C3'N positions of the taxane molecule affect its affinity for the ABCB1 (Pgp) efflux pump.
- **Methods:**
  - **In vitro testing:** Using paclitaxel-sensitive (SK-BR-3, MCF-7) and paclitaxel-resistant (SK-BR-3/PacR, MCF-7/PacR) human breast cancer cell lines. Resistant lines overexpressed the ABCB1 transporter [3].
  - **ATPase activity assay:** Measured the stimulation of ABCB1's ATPase activity by different taxanes, indicating interaction strength with the pump.
  - **Molecular docking:** Computationally modeled the binding affinity and interaction between various taxanes and the ABCB1 transporter [3].
- **Key Finding:** Taxanes with non-aromatic substituents at **either the C3' or C3'N position** (a characteristic of **ortataxel** and other 3rd-gen taxanes) showed significantly lower affinity for the ABCB1 transporter. This results in reduced drug efflux and greater intracellular accumulation, overcoming a major paclitaxel resistance mechanism [3].

## Mechanism of Action and Overcoming Resistance

The following diagram illustrates the key mechanism by which **ortataxel** overcomes multidrug resistance compared to classical taxanes.



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## Development Status and Context

**Ortataxel's** development pathway provides important context for the available data:

- **Current Status:** The drug's highest development phase is **Phase 2** [4]. The most recent clinical trial update identified was from **2019** [4] [5], suggesting that its clinical development may have stalled or been discontinued. The referenced "**First Approval Date**" is blank, confirming it has not reached the market [4].
- **Historical Context:** Spectrum Pharmaceuticals acquired worldwide rights to **ortataxel** in 2007, highlighting it as a late-stage asset at that time [2]. The lack of progress since the 2019 glioblastoma trial indicates a hiatus in its development.

## Conclusion for Researchers

In summary, **ortataxel** represents a scientifically compelling attempt to create an oral taxane that circumvents Pgp-mediated resistance. Preclinical data and early-phase clinical trials provided proof-of-concept for this mechanism, showing modest activity in challenging settings like recurrent glioblastoma.

However, the absence of recent clinical progress and the lack of robust, phase 3-level efficacy data mean that its comparative advantage remains potential rather than proven. For research purposes, **ortataxel**'s value lies primarily in its structural innovations, which inform the ongoing design of next-generation cytotoxic agents.

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To cite this document: Smolecule. [Ortaxel Overview and Key Differentiators]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548182#ortaxel-response-rates>]

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